protein p33
Description
Overview of Viral Replicase Complexes and Essential Components
Positive-strand RNA viruses replicate their genomes within specialized intracellular membrane compartments known as viral replication organelles (VROs). researchgate.net These VROs house the viral replicase complexes, which are composed of both viral and co-opted host proteins. embopress.orgplos.org The core of the replicase is the RNA-dependent RNA polymerase (RdRp), which is responsible for synthesizing new viral RNA strands. In many tombusviruses, such as the Tomato bushy stunt virus (TBSV), the RdRp is a 92-kDa protein (p92). embopress.orgnih.gov However, the RdRp does not act alone. It functions in concert with other nonstructural viral proteins and a host of cellular factors that are recruited to the site of replication.
The assembly of a functional replicase complex is a highly regulated process. For tombusviruses, this assembly relies on two essential viral-coded factors: the p92 polymerase and an auxiliary replication protein known as p33. pnas.org These proteins, along with cellular membranes, are fundamental for the formation of a functional replicase. pnas.org The replicase complex, once assembled, is capable of directing the synthesis of complementary RNA strands from a viral RNA template. embopress.org
Identification and Classification of Viral p33 as an Auxiliary Replication Protein
The protein p33 is a nonstructural replication protein encoded by the 5'-proximal open reading frame of the viral genome in viruses like TBSV. embopress.orgasm.org It is considered an auxiliary replication protein because while it is essential for viral RNA amplification, it does not possess the polymerase activity itself. asm.org Instead, it plays a crucial supporting role. Studies have shown that both p33 and the p92 RdRp are required for replication. nih.govasm.org
The functions of p33 are diverse and critical for the replication process. It is involved in the selection and recruitment of the viral RNA template to the replication complexes. nih.gov In TBSV, p33 specifically binds to an internal replication element (IRE) within the viral RNA, a crucial step for recruiting the viral genome into the replicase complex. nih.govplos.org Furthermore, p33 is instrumental in the assembly of the VRCs themselves. plos.org It interacts with and recruits various host factors and cellular components, such as sterols and specific lipids like phosphatidylethanolamine (B1630911) (PE), to the sites of replication. frontiersin.org The p33 protein of Tomato bushy stunt virus and its close relative, Carnation Italian ringspot virus (CIRV) p36, can sequester host cytosolic proteins into substructures within the VROs. researchgate.net
Phosphorylation of p33 has been shown to regulate its activity, acting as a molecular switch that can control the binding and release of viral RNA, thereby modulating the replication cycle. nih.gov Additionally, p33 interacts with itself to form multimers and also with the p92 RdRp, facilitating the assembly of the entire replicase machinery. nih.govnih.gov
Evolutionary Context and Conservation Patterns of Viral p33 Orthologs
Orthologs of the p33 protein are found across the Tombusviridae family, highlighting its conserved and essential role in this group of viruses. For instance, in Carnation Italian ringspot virus (CIRV), the p36 protein is the functional equivalent of TBSV's p33. asm.org Similarly, Cymbidium ringspot virus (CymRSV) and Cucumber necrosis virus (CNV) also encode p33 proteins that are integral to their replication processes. nih.govresearchgate.net
The interaction with host factors is a common theme among p33 orthologs. Both TBSV p33 and CIRV p36 have been shown to interact with host proteins involved in metabolic pathways, such as those in fermentation, to likely generate ATP needed for viral replication. plos.org This co-opting of cellular machinery underscores the deep integration of these viral proteins with the host cell's functions.
Below is a table summarizing key features and interactions of p33 and its orthologs in different tombusviruses.
| Virus | Auxiliary Protein | Size (kDa) | Subcellular Target | Key Interacting Partners |
| Tomato bushy stunt virus (TBSV) | p33 | 33 | Peroxisomes | p92 (RdRp), Viral RNA (IRE), Host ESCRT proteins (Vps23), Host lipid biosynthesis proteins, Host fermentation pathway proteins |
| Carnation Italian ringspot virus (CIRV) | p36 | 36 | Mitochondria | p95 (RdRp), Host ESCRT proteins (Vps23), Host fermentation pathway proteins |
| Cucumber necrosis virus (CNV) | p33 | 33 | Peroxisomes | p92 (RdRp), Viral RNA |
| Cymbidium ringspot virus (CymRSV) | p33 | 33 | Peroxisomes | p92 (RdRp) |
Properties
CAS No. |
149780-74-5 |
|---|---|
Molecular Formula |
C7H9NO2 |
Synonyms |
protein p33 |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of Viral P33
Primary Sequence Analysis and Predicted Motifs
Identification of Conserved Amino Acid Sequences
The primary sequence of p33, while varying between different viral species, contains several conserved regions and motifs that are critical for its function. For instance, in tombusviruses, p33 is one of two essential replication proteins, the other being p92, which are expressed from the genomic RNA. nih.gov In Citrus tristeza virus (CTV), the p33 protein shows no significant homology with other known proteins, marking it as a unique component of this virus. nih.gov However, in-silico analysis of the p33 protein from the T36 isolate of CTV predicted a canonical arginine-rich RNA-binding motif (ARM) in its N-terminal region. nih.gov
Prediction of Transmembrane Domains (TMDs)
A key feature of the p33 protein is its association with cellular membranes, which is mediated by one or more transmembrane domains (TMDs). In tombusviruses, p33 is an integral membrane protein. asm.org Mutational analyses have revealed the presence of two TMDs that are crucial for its function. asm.org Specifically, in Cucumber necrosis virus (CNV), an N-proximal hydrophobic transmembrane sequence is one of the domains that affects p33 targeting to peroxisomal membranes. nih.gov
In Citrus tristeza virus (CTV), the p33 protein is also a membrane-associated protein. nih.gov Its insertion into the membrane is facilitated by a transmembrane helix formed by hydrophobic amino acid residues at its C-terminal end. nih.gov The removal of this TMD significantly alters the intracellular localization of the p33 protein, and the TMD alone is sufficient to direct an unrelated protein to the membrane. nih.govresearchgate.net This highlights the critical role of the TMD in the proper localization and function of p33. nih.gov Further studies have identified a 22-amino acid-long TMD at the C-terminal end of the p33 protein. researchgate.net The p33 protein of CTV also contains cholesterol recognition/interaction amino acid consensus (CRAC) and CARC-like sequences within its two transmembrane domains, which are involved in sterol binding. asm.org
Characterization of Arginine-Proline-Rich (RPR) RNA-Binding Motifs
A defining characteristic of the p33 protein in tombusviruses is the presence of an arginine-proline-rich (RPR) RNA-binding motif. nih.govresearchgate.net This motif, with the sequence RPRRRP in Cucumber necrosis virus, is essential for the virus's ability to bind to its RNA genome. nih.gov Site-directed mutagenesis has shown that two of the four arginine residues within this motif are critical for efficient RNA binding in vitro. nih.gov The RPR motif is crucial for the replication of tombusviruses and their associated defective interfering (DI) RNAs. nih.gov Interestingly, deletion of the RPR motif in Tomato bushy stunt virus p33 did not prevent its interaction with the host protein Cns1p, suggesting that different regions of p33 are involved in different protein-protein interactions. asm.org
Functional Domain Mapping and Mutational Analysis
Definition of p33:p33/p92 Interaction Domains
The p33 protein functions in concert with another viral replication protein, p92. The interaction between these two proteins is essential for viral replication. In tombusviruses, the p33 protein contains specific domains responsible for this interaction. Schematic representations of the TBSV p33 protein show subdomains designated as S1 and S2, which are involved in the p33-p33/p92 interaction. researchgate.netresearchgate.net The C-proximal p33:p33/p92 interaction domain in CNV p33 is crucial for its targeting to peroxisomal membranes and is essential for replication. nih.gov Deletion of this domain alters the intracellular targeting of the p92 protein. nih.gov Furthermore, the p33:p33/p92 interaction domain is required for the specific binding of p33 to the viral RNA, suggesting that a multimeric form of p33 is involved in recognizing the replication template. frontiersin.org
Role of Specific Residues in Protein Functionality
Mutational analyses have been instrumental in pinpointing specific amino acid residues that are critical for the various functions of the p33 protein. In the RPR motif of CNV p33, two out of the four arginine residues were identified as being essential for efficient RNA binding. nih.gov Mutations within the RPR motif have been shown to affect the ratio of subgenomic to genomic RNAs produced during infection. nih.gov
In Cymbidium ringspot virus (CymRSV), a single amino acid change from Phenylalanine to Serine at position 19 in the p33 protein was found to inhibit the replication of satellite RNAs. researchgate.net This suggests that this specific residue is part of a domain that is essential for the replication of certain subviral RNAs. researchgate.net
Oligomerization and Multimeric States of Viral p33
The ability of the viral p33 protein to form oligomers is a fundamental aspect of its function in viral replication, enabling the assembly of the complex machinery required for RNA synthesis. This process involves both self-interaction to form homodimers and higher-order multimers, as well as interactions with other viral proteins.
Self-Interaction Mechanisms of p33
The self-association of p33 proteins is a critical step in the formation of the viral replication complex. frontiersin.org This interaction is mediated by specific domains within the p33 molecule. Studies on Citrus tristeza virus (CTV) have shown that the p33 protein self-interacts both in vitro and in vivo, a process driven by an N-terminal helix. nih.gov This self-interaction is not unique to CTV; the analogous p28 protein of Turnip crinkle virus (TCV) and the p33 protein of TBSV also self-interact to form lattices on intracellular membranes. frontiersin.org
The mechanisms governing this self-interaction are multifaceted. In TBSV, the interaction between p33 molecules is crucial for the assembly of functional VRCs. asm.org This self-association can be influenced by cellular factors. For example, the presence of WW-domain proteins can inhibit p33-p33 self-interaction, thereby regulating viral replication. asm.orgnih.gov Furthermore, post-translational modifications, such as sumoylation, can promote p33 self-interactions through SUMO-interacting motifs (SIMs) present in the p33 protein. pnas.org The formation of these p33 oligomers is thought to be a key driver in the remodeling of host cell membranes to form the spherular structures that house the VRCs. frontiersin.org
Formation of p33 Homodimers and Higher-Order Multimers
The self-interaction of p33 leads to the formation of homodimers, which are considered a fundamental building block of the viral replicase. uky.eduplos.org These dimers can then assemble into larger, higher-order multimers. The formation of p33 homodimers has been observed in studies of TBSV, where they appear as SDS-resistant complexes in Western blot analyses. plos.org
The assembly of these higher-order structures is a regulated process. The concentration of p33 monomers likely plays a role; at low concentrations early in the infection cycle, polymerization may be slow and self-contained. frontiersin.org As the concentration of p33 increases, the formation of larger polymers is favored. frontiersin.org These multimeric p33 structures form a scaffold on the surface of peroxisomal or mitochondrial membranes, inducing membrane curvature and the formation of the vesicle-like spherules that constitute the VRCs. frontiersin.org Within these structures, the p33 multimers, in concert with the p92 polymerase, create a protected environment for viral RNA replication. The interaction domains within p33, such as the S1 and S2 subdomains, are critical for these homotypic interactions that lead to the formation of functional replicase complexes. asm.org
Mechanism of Action in Viral Rna Replication
Role as an Essential Replication Cofactor
The p33 protein is a critical auxiliary component of the viral replication machinery. nih.gov While the larger p92 protein contains the RNA-dependent RNA polymerase (RdRp) catalytic domain responsible for synthesizing new viral RNA, p33 plays a crucial, non-catalytic supportive role. nih.govnih.gov Its presence is obligatory for the replication process, working in concert with p92 and various co-opted host factors to ensure efficient viral propagation. asm.org
Auxiliary Function in Viral RNA Synthesis
The p33 protein is integral to the assembly of the functional VRC. nih.gov It facilitates the recruitment of the viral RNA template to the site of replication, which for tombusviruses is typically the cytoplasmic surface of peroxisomal or mitochondrial membranes. nih.govresearchgate.net The protein contains domains that are essential for protein-protein interactions, including binding to itself and to the p92 polymerase, which are vital for the structural organization of the replicase. nih.govnih.gov Furthermore, p33 recruits a multitude of host proteins that are subverted by the virus to create a cellular environment conducive to replication. researchgate.netpnas.org Post-translational modifications, such as phosphorylation and ubiquitination, can regulate p33's interactions and functions, highlighting a sophisticated level of control over its activity. nih.govnih.gov For instance, phosphorylation of p33 has been shown to inhibit its ability to bind viral RNA, which may serve as a switch to release the newly synthesized RNA from the replication complex for other processes like encapsidation. nih.gov
Regulation of Viral RNA Replication Efficiency
The p33 protein directly influences the efficiency of viral RNA synthesis. nih.gov In vitro studies have demonstrated that the presence of purified p33 can enhance the initiation of RNA synthesis by the viral RdRp by up to five-fold on double-stranded RNA templates. nih.govnih.gov This enhancement is attributed to its various activities, including its ability to modulate RNA structure. nih.gov By ensuring the proper conformation of the RNA template and facilitating the assembly of the VRC, p33 significantly boosts the rate of progeny virus production. The ratio of p33 to the p92 polymerase is also a critical determinant of replication efficiency, and alterations to this ratio can impact the rate of viral RNA accumulation. asm.org
RNA Template Selection and Recruitment
A crucial function of p33 is to ensure that only the virus's own RNA is selected for replication from the vast pool of cellular and viral RNAs. nih.govnih.gov This selective recruitment is a key step in initiating the replication process and is mediated by specific interactions between p33 and the viral RNA. nih.govasm.org
Specific Binding to Viral RNA Replication Elements (e.g., Internal Replication Elements - IREs)
The p33 protein exhibits a specific binding affinity for a distinct cis-acting RNA element within the viral genome known as an internal replication element (IRE). nih.govnih.govasm.org In TBSV, this IRE is located within the coding region of the p92 polymerase. nih.govnih.gov The interaction between p33 and the IRE is a primary mechanism for distinguishing the viral genomic RNA and recruiting it to the membrane-bound VRC for replication. nih.govnih.gov This binding is highly selective; for example, the replicase proteins of closely related viruses are unable to recognize the TBSV IRE. nih.govasm.org Mutations within the IRE that disrupt this specific binding have been shown to abolish viral RNA replication, underscoring the critical nature of this interaction. nih.govnih.gov
Recognition of RNA Secondary Structures (e.g., C·C Mismatch in RNA Helices)
The specificity of the p33-IRE interaction is not determined by a simple linear RNA sequence but rather by a specific secondary structure within the IRE. nih.gov A key feature of this structure is the presence of a C·C mismatch within an internal loop of a conserved RNA helix. nih.govnih.govasm.org The p33 protein, likely in a multimeric form, specifically recognizes this structural motif. nih.govfrontiersin.org Experimental evidence strongly correlates the formation of the p33:IRE complex with viral replication, as mutations that disrupt the C·C mismatch and abolish p33 binding in vitro also eliminate viral replication in vivo. nih.govnih.gov This recognition of a specific non-canonical base pair arrangement is a hallmark of the template selection process. frontiersin.org
| Feature | Description | Consequence of Disruption |
| Binding Site | Internal Replication Element (IRE) within the p92 coding region. nih.govnih.gov | Abolishes viral RNA replication. nih.govnih.gov |
| Key Structural Motif | C·C mismatch within a conserved RNA helix of the IRE. nih.govnih.gov | Prevents specific p33 binding and abolishes replication. nih.gov |
| Protein Form | Likely a multimeric form of p33 is involved in specific binding. nih.gov | Loss of specific RNA binding capability. nih.gov |
Assembly and Function of the Viral Replicase Complex (VRC)
The formation of the viral replicase complex (VRC) is a critical step in the replication of many RNA viruses. This intricate process involves the coordinated assembly of viral proteins, host factors, and viral RNA on intracellular membranes. The protein p33 plays a central role in orchestrating the assembly and functioning of these replication factories.
Integration of p33 into Membrane-Bound Replicase Complexes
This compound is characterized as an integral membrane protein, a feature essential for its function in the viral replication cycle. apsnet.orgnih.gov Its association with membranes is mediated by a transmembrane domain, which facilitates its insertion into intracellular membranes. nih.gov This localization is crucial as it establishes the physical platform for the assembly of the VRC. nih.gov The integration of p33 into membranes is a prerequisite for the recruitment of other viral and host components necessary for RNA replication. nih.govuky.edu
In the context of Citrus tristeza virus (CTV), p33's membrane association is vital for the virus's ability to infect a broader range of hosts. apsnet.orgnih.gov Studies have shown that when coexpressed, p33 can alter the subcellular localization of other viral proteins, such as p20 and p23, directing them towards the crude-membrane fraction of the cell. apsnet.org This relocalization is a key step in the formation of the membrane-bound VRC. apsnet.org The formation of these complexes often occurs on the endoplasmic reticulum, which is remodeled to create a microenvironment conducive to viral replication. frontiersin.org
The ability of p33 to self-interact is also a notable characteristic, suggesting that it may form multimolecular structures within the membrane, which could serve as a scaffold for the larger replicase complex. nih.govapsnet.org These p33-formed membranous structures become the sites where other viral proteins and the viral RNA converge to initiate replication. apsnet.org
Interaction with Viral RNA-Dependent RNA Polymerase (RdRp), p92
The interaction between p33 and the viral RNA-dependent RNA polymerase (RdRp), often designated as p92 in tombusviruses, is a cornerstone of VRC function. While p33 itself does not possess polymerase activity, it acts as an essential auxiliary protein that facilitates the function of the RdRp. nih.govuky.edu In tombusviruses, p33 and p92 are expressed from overlapping reading frames, with p33 being the N-terminal portion of p92. nih.gov
A specific interaction domain within p33 is responsible for binding to p92, and this interaction is critical for the replication process. nih.govuky.edu The deletion of this interaction domain in p33 alters the intracellular targeting of the p92 protein, highlighting p33's role in recruiting the polymerase to the site of replication. nih.govuky.edu Furthermore, this interaction domain in both p33 and p92 is essential for the replication of viral RNA. nih.govuky.edu
The p33 protein facilitates the assembly of a multimolecular complex that includes p33, p92, the viral RNA, and various host factors. nih.govuky.edu This entire complex is then targeted to intracellular membranes, such as those of peroxisomes in the case of some tombusviruses, where RNA replication occurs. nih.govuky.edu The interaction between p33 and p92 is thought to be crucial for the selective recruitment of the viral RNA into the replicase complex, ensuring that the polymerase acts on the correct template. asm.orgresearchgate.netnih.gov
The role of p33 extends to acting as an RNA chaperone, a function that helps in the proper folding of the viral RNA, making it an accessible template for the RdRp. nih.govyoutube.com This chaperone activity can facilitate the initiation of RNA synthesis by the p92 polymerase. nih.gov
Coordination with Other Viral Proteins in VRC Formation (e.g., CP, p20, p23 in CTV)
In the case of Citrus tristeza virus (CTV), p33 engages in a network of interactions with other viral proteins to assemble the VRC. apsnet.org Research has demonstrated that p33 interacts with the major coat protein (CP), p20, and p23. apsnet.org These interactions have been confirmed through various assays, including yeast two-hybrid, bimolecular fluorescence complementation, and coimmunoprecipitation. apsnet.org
Upon CTV infection, p33, CP, p20, and p23 have been shown to colocalize within the viral replication factories. apsnet.org The N-terminus of p33 appears to be involved in its interactions with all three of these protein partners. apsnet.org The coordination between these proteins is significant as CP, p20, and p23 are also known to be involved in suppressing the host's RNA silencing defense mechanism. apsnet.org
The interaction of p33 with these proteins suggests a multifunctional role for the resulting complex. Not only does it serve as the site of RNA replication, but it may also be involved in counteracting host defenses. apsnet.org The p23 protein, in particular, is known to control the asymmetrical accumulation of positive- and negative-stranded viral RNAs during replication. apsnet.org The CP is primarily involved in virion assembly and movement. apsnet.org The collective action of these proteins, orchestrated by p33, highlights the intricate and highly regulated nature of the viral life cycle.
| Interacting Protein | Virus | Method of Detection | Functional Implication in VRC |
| p92 (RdRp) | Tombusvirus | Genetic and biochemical assays | Essential for recruiting RdRp to the replication site and for RNA synthesis. nih.govuky.edu |
| CP (Coat Protein) | Citrus tristeza virus | Yeast two-hybrid, BiFC, Co-IP | Colocalizes with p33 in replication factories; potential role in linking replication and virion assembly. apsnet.org |
| p20 | Citrus tristeza virus | Yeast two-hybrid, BiFC, Co-IP | Relocalized to membranes by p33; involved in suppressing RNA silencing. apsnet.orgapsnet.org |
| p23 | Citrus tristeza virus | Yeast two-hybrid, BiFC, Co-IP | Relocalized to membranes by p33; controls asymmetric RNA strand synthesis and suppresses RNA silencing. apsnet.orgapsnet.org |
Intracellular Localization and Membrane Remodeling
Targeting to Cellular Membranes
The journey of p33 to its site of action is a highly regulated process involving specific targeting signals within its sequence that direct it to distinct cellular membranes. This precise localization is a prerequisite for its function in viral replication.
A primary target for the p33 protein of many tombusviruses, such as Tomato bushy stunt virus (TBSV) and Cymbidium ringspot virus (CymRSV), is the peroxisome. researchgate.netnih.gov The p33 protein, when expressed on its own, initially targets the peroxisomal membrane from the cytosol. researchgate.netoup.com This targeting is mediated by multiple peroxisomal targeting elements within the p33 sequence that function cooperatively. researchgate.netoup.com For instance, in Cucumber necrosis virus (CNV), two domains are crucial for peroxisomal membrane targeting in yeast: an N-proximal transmembrane sequence and a C-proximal p33:p33/p92 interaction domain. nih.gov The interaction with the host protein Pex19p, a cytosolic shuttle receptor for peroxisomal membrane proteins (PMPs), is also critical, as Pex19p binds to p33 and facilitates its delivery to the peroxisomal membrane. asm.orgpsu.edu The insertion into the membrane is a critical step, as p33 mutants that remain in the cytosol are unable to support viral replication. asm.org
Mutational analysis of TBSV p33 has identified specific regions essential for efficient sorting to peroxisomes. oup.com The process involves the protein being synthesized on free ribosomes and then post-translationally imported into the peroxisomal membrane. nih.govpsu.edu Once associated with peroxisomes, p33 can initiate a cascade of events leading to membrane remodeling. researchgate.net
Table 1: Factors Involved in p33 Peroxisomal Targeting
| Factor | Type | Role in p33 Targeting | Virus Studied | Citation |
|---|---|---|---|---|
| N-proximal Transmembrane Domain | Viral Protein Domain | Directs p33 to peroxisomal membranes in yeast. | CNV | nih.gov |
| p33:p33/p92 Interaction Domain | Viral Protein Domain | Essential for p33 targeting to peroxisomes. | CNV | nih.gov |
| Pex19p | Host Protein | Cytosolic receptor that binds and delivers p33 to the peroxisomal membrane. | TBSV | asm.org |
Beyond the peroxisome, the endoplasmic reticulum (ER) plays a significant role in the intracellular trafficking of p33 and the biogenesis of viral replication compartments. researchgate.netresearchgate.net Studies have revealed a novel peroxisome-to-ER sorting pathway hijacked by the TBSV p33 protein. researchgate.netoup.comnih.gov Following its initial localization to peroxisomes, p33, along with resident peroxisomal membrane proteins, is relocalized to a specific subdomain of the ER known as the peroxisomal endoplasmic reticulum (pER). researchgate.netoup.com This relocalization coincides with the formation of "peroxisomal ghosts," which are remnants of the original organelle. researchgate.netoup.com
This sorting process from peroxisomes to the pER is disrupted by a dominant-negative mutant of ADP-ribosylation factor 1 (ARF1), implicating the involvement of COPI-coated vesicles in this pathway. researchgate.netmdpi.combioone.org Furthermore, the p33 protein itself contains a targeting signal similar to an arginine-based motif used for the COPI-mediated retrieval of escaped ER membrane proteins from the Golgi apparatus. researchgate.netnih.gov Interestingly, in the absence of mature peroxisomes, such as in certain yeast mutant strains, p33 can be targeted directly to the ER membrane, where it can still support viral RNA replication, highlighting the plasticity of the targeting mechanism. researchgate.net This suggests that while peroxisomes are the primary target, the ER can serve as an alternative platform for replication. researchgate.net
Induction of Membrane Rearrangements
Upon reaching its target membrane, p33 acts as a master regulator, inducing substantial remodeling of the host's internal membrane systems to create specialized structures that support viral replication.
The expression of p33 is a key driver in the formation of viral replication organelles (VROs), which are elaborate membranous structures that house the viral replication machinery. researchgate.netpnas.org For many tombusviruses, these VROs manifest as multivesicular bodies (MVBs) derived from remodeled peroxisomal membranes. researchgate.netresearchgate.net These MVBs contain numerous internal, single-membrane vesicles or spherules, which are the sites of viral RNA synthesis. inrs.ca
The formation of these vesicular structures is a complex process. The expression of p33 alone can trigger the outward vesiculation of peroxisomal membranes, leading to the creation of novel cytosolic vesicles that contain p33. researchgate.netoup.com In Citrus tristeza virus (CTV), the p33 protein, an integral membrane protein, is also found in viral replication factories and can form membranous structures that recruit other viral proteins like the coat protein (CP), p20, and p23. apsnet.orgnih.gov The biogenesis of these replication compartments often involves the recruitment of host factors, such as the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, which is co-opted by p33 to induce the formation of the invaginated vesicles. mdpi.cominrs.ca Sumoylation of the TBSV p33 protein has also been shown to be critical for the formation of VROs. pnas.org
The expression of p33 dramatically alters the morphology and spatial organization of peroxisomes within the cell. researchgate.net A hallmark of p33 expression is the progressive aggregation of peroxisomes. researchgate.netcore.ac.uk In yeast cells expressing CymRSV p33, instead of the typical punctate pattern of peroxisomes, one or two large bodies that colocalize with peroxisomal markers are observed. researchgate.net Similarly, in plant cells, TBSV p33 expression leads to the clustering and aggregation of peroxisomes, which serve as the sites for viral replication. researchgate.net
Time-course studies have shown that in the presence of TBSV replication proteins, peroxisomes become larger in size and fewer in number compared to those in non-transformed cells. nih.gov This process can ultimately lead to the formation of "peroxisomal ghosts," which are depleted of their normal matrix content as they are remodeled into replication factories. researchgate.netoup.com These alterations are not just a byproduct of viral activity but are a crucial part of creating a favorable microenvironment for efficient viral genome synthesis.
Colocalization Studies with Subcellular Markers
To precisely determine the intracellular location of p33 and the nature of the structures it induces, researchers employ colocalization studies using fluorescently tagged proteins and specific organelle markers. mdpi.comnih.gov
These studies have been instrumental in confirming the association of p33 with peroxisomes and the ER. For example, GFP-tagged CNV p33 has been shown to colocalize with YFP-SKL, a marker for the peroxisomal matrix, in plant cells. core.ac.uk In yeast, colocalization experiments using the peroxisomal membrane marker Pex13-CFP and the ER-specific marker Pho86-CFP demonstrated that p33 localizes to both peroxisomal and ER membranes. asm.org In yeast cells lacking mature peroxisomes, CymRSV p33 tagged with GFP shows a clear association with the ER marker Kar2p, but not with Golgi or mitochondrial markers. researchgate.net
Furthermore, colocalization assays have revealed the recruitment of other viral and host proteins to the p33-induced structures. In CTV-infected cells, p33 colocalizes with other viral proteins such as CP, p20, and p23 in the viral replication factories. apsnet.orgnih.gov In baculovirus-infected insect cells, p33 was observed to colocalize with the per os infectivity factor 5 (PIF5) in the ring zone around the nucleus. asm.org These studies provide visual evidence of the protein's location and its role in assembling the multi-component viral replication complex.
Table 2: Examples of p33 Colocalization Studies
| p33 Source Virus | Protein/Marker Studied | Organelle/Structure | Observation | Host System | Citation |
|---|---|---|---|---|---|
| CymRSV | Fox3p (peroxisomal marker) | Peroxisomes | p33 colocalized with large bodies marked by Fox3p. | Yeast | researchgate.net |
| TBSV | Pex13-CFP (peroxisomal marker) | Peroxisomes | p33 showed strong colocalization with the peroxisomal marker. | Yeast | asm.org |
| TBSV | Pho86-CFP (ER marker) | Endoplasmic Reticulum | p33 partly localized to ER membranes. | Yeast | asm.org |
| CymRSV | Kar2p (ER marker) | Endoplasmic Reticulum | p33-GFP associated with ER membranes. | Yeast | researchgate.net |
| CNV | YFP-SKL (peroxisomal marker) | Peroxisomes | GFP-p33 colocalized with the peroxisomal marker. | Plant | core.ac.uk |
| CTV | p20, p23, CP (viral proteins) | Replication Factories | p33 colocalized with other viral proteins in replication factories. | Plant | apsnet.orgnih.gov |
Interactions with Host Cellular Components
Host Protein Interaction Networks
To achieve its aims, p33 interacts with a multitude of host proteins, creating a complex interaction network that facilitates viral replication.
Researchers have employed various high-throughput techniques to identify the host proteins that interact with p33. A notable approach has been the use of proteome microarrays. capes.gov.brnih.gov In one such study using a yeast (Saccharomyces cerevisiae) proteome microarray containing 4,088 purified proteins, 58 yeast proteins were identified as interacting with the p33 replication protein. capes.gov.brnih.govnih.gov
Another powerful technique for identifying protein-protein interactions is the yeast two-hybrid (Y2H) system. dkfz.de A variation of this, the split-ubiquitin-based two-hybrid assay, is particularly useful for studying interactions involving membrane-bound proteins like p33 in their natural cellular environment. researchgate.net This method confirmed the interaction of p33 with 19 of the host proteins identified through the proteome microarray. capes.gov.brnih.gov These techniques have been instrumental in building a comprehensive map of the p33 interactome. scispace.com
The host proteins that interact with p33 can be broadly categorized based on their cellular functions. These categories include:
Chaperones: Heat shock protein 70 (Hsp70) is a known interactor of p33 and plays a role in the proper folding and assembly of the viral replication complex. researchgate.netasm.org
Ubiquitin-Associated Proteins: The ubiquitination pathway is a key target for p33. It interacts with several components of this pathway, including ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). nih.govmdpi.com
Translation Factors: Interactions with translation factors are crucial for the synthesis of viral proteins. capes.gov.brnih.govnih.gov
RNA-Modifying Enzymes: These enzymes are likely involved in the processing and modification of viral RNA. capes.gov.brnih.govnih.gov
This diverse range of interacting partners highlights the multifaceted strategy employed by p33 to take control of the host cell.
Manipulation of Host Cellular Pathways
By interacting with this wide array of host proteins, p33 can effectively manipulate several critical cellular pathways to create a favorable environment for viral replication.
The ubiquitination pathway, a major cellular process for protein degradation and signaling, is a prime target for p33. thermofisher.com A key interaction in this subversion is with the Cdc34p E2 ubiquitin-conjugating enzyme. capes.gov.brnih.gov Cdc34p has been identified as a component of the tombusvirus replicase complex and has been shown to ubiquitinate p33 both in vitro and in vivo. capes.gov.brnih.govnih.gov Downregulation of Cdc34p expression reduces the accumulation of viral RNA, while overexpression of the wild-type enzyme enhances it. capes.gov.brnih.gov This suggests that the ubiquitination of p33 by Cdc34p is a crucial step in the viral life cycle, likely altering its function or facilitating the recruitment of other host factors. capes.gov.brnih.govnih.gov
The actin cytoskeleton is another cellular system that p33 manipulates to its advantage. The p33 protein directly interacts with cofilin (Cof1p), a key actin depolymerization factor. plos.orgnih.govresearchgate.net This interaction inhibits cofilin's activity, leading to the stabilization of actin filaments. plos.orgresearchgate.net The stabilized actin network is then used by the virus to deliver cytosolic host proteins to the VROs. plos.org By controlling cofilin, p33 obstructs the normal dynamics of the actin network, which in turn facilitates the efficient subversion of cellular factors for viral purposes. plos.orgnih.govresearchgate.net
A primary function of p33 is to recruit host factors and membranes to establish VROs, the sites of viral RNA synthesis. To achieve this, p33 interacts with several key host proteins involved in membrane contact sites (MCSs). The tombusvirus p33 replication protein interacts with the ER-resident VAMP-associated protein (VAP; Scs2 in yeast) and several oxysterol-binding protein (OSBP) homologs. nih.govplos.org These interactions are crucial for forming viral membrane contact sites (vMCSs) between the endoplasmic reticulum and peroxisomes, which facilitates the transfer of sterols to the replication sites. asm.orgnih.govplos.org This recruitment strategy allows for the enrichment of specific lipids, like ergosterol (B1671047) in yeast, within the VROs, creating a specialized environment conducive to viral replication. plos.orgmolbiolcell.org
Compound and Protein List
| Name | Type | Function/Role |
| p33 | Viral Protein | Key replication protein of Tomato bushy stunt virus (TBSV) that orchestrates the assembly of viral replication organelles (VROs) and interacts with numerous host factors. |
| Hsp70 | Host Protein (Chaperone) | Interacts with p33, likely aiding in the correct folding and assembly of the viral replication complex. |
| Cdc34p | Host Protein (E2 Ubiquitin-Conjugating Enzyme) | Interacts with and ubiquitinates p33, a process crucial for viral replication. |
| Cofilin (Cof1p) | Host Protein (Actin Depolymerization Factor) | Interacts with p33, leading to the inhibition of its actin-depolymerizing activity and stabilization of the actin network. |
| OSBP (Oxysterol-binding protein) | Host Protein | Interacts with p33 to facilitate the transfer of sterols to viral replication sites. |
| VAP (VAMP-associated protein) | Host Protein | Interacts with p33 at membrane contact sites to aid in the formation of VROs. |
Interaction with Host Defense Mechanisms
The p33 protein, a non-conserved protein of the Citrus tristeza virus (CTV), plays a multifaceted role in the virus's interaction with its host's defense systems. It acts as a viral effector that can both counteract and elicit host immune responses, highlighting a complex interplay between the virus and its plant host.
Counteraction of Antiviral Responses (e.g., RNA Silencing)
While p33 itself is not primarily characterized as a suppressor of RNA silencing, it interacts with several viral proteins that are known to have this function. apsnet.org Research has shown that p33 interacts with the major coat protein (CP), p20, and p23, all of which are involved in suppressing the host's RNA silencing response, a primary antiviral defense mechanism in plants. apsnet.orgnih.gov This interaction suggests an indirect role for p33 in mitigating this defense pathway, potentially by modulating the function or localization of these silencing suppressors. apsnet.org The co-localization of p33 with CP, p20, and p23 in the CTV replication factories further supports the hypothesis that these interactions are significant for the virus to successfully establish infection in certain hosts. researchgate.net
Elicitation of Host Immune Responses (e.g., Reactive Oxygen Species Burst, Programmed Cell Death)
Paradoxically, the p33 protein also functions as a viral effector that can be recognized by the host plant, leading to the activation of immune responses. nih.gov Studies have demonstrated that the expression of p33 can induce the accumulation of reactive oxygen species (ROS), a common plant defense signal, and trigger programmed cell death (PCD) in host tissues. nih.govresearchgate.net This ROS burst is a hallmark of the plant's basal defense strategy against pathogens. nih.gov
Infection with CTV has been shown to trigger a ROS burst in both the model plant Nicotiana benthamiana and in its natural citrus hosts. nih.gov Experiments involving the expression of individual CTV proteins identified p33 as a contributor to this ROS accumulation and subsequent cell death. nih.govresearchgate.net Deletion of the p33 gene from a CTV variant resulted in a marked decrease in ROS production. nih.gov This suggests that the host plant recognizes p33, leading to the activation of an immune response that can limit the virus to the phloem tissue and reduce the severity of the disease. nih.govplos.org The induction of PCD is a defense mechanism aimed at eliminating infected cells to prevent further spread of the virus. mdpi.comfrontiersin.org
Interaction with Host Miraculin-like Proteins (e.g., CmMLP2 in Citrus)
A key aspect of the host's defense against CTV involves the interaction between the viral p33 protein and host miraculin-like proteins (MLPs). Specifically, the Citrus macrophylla miraculin-like protein 2 (CmMLP2) has been identified as a host factor that targets the viral p33 protein. nih.govh1.co The expression of CmMLP2 is upregulated in the presence of p33. nih.govresearchgate.net
The interaction between CmMLP2 and p33 is a defense strategy employed by the plant. nih.gov By binding to p33, CmMLP2 disrupts the normal cellular distribution of the viral protein, which is essential for efficient virus movement. nih.govh1.coresearcher.life This "hijacking" of p33 by CmMLP2 can lead to the formation of aggregates in the cytoplasm, thereby inhibiting the cell-to-cell movement of the virus. researchgate.net Furthermore, this interaction induces cellular stress and the accumulation of ROS, which in turn inhibits the replication of CTV. nih.govh1.co Overexpression of CmMLP2 has been shown to reduce CTV infectivity, while knocking down its expression leads to higher virus accumulation. nih.govh1.co This demonstrates a two-pronged defense strategy orchestrated by CmMLP2 against CTV infection. nih.gov
Interaction with Host Non-coding RNAs (e.g., LMT1 in CTV)
Citrus tristeza virus produces a long non-coding RNA (lncRNA) known as low-molecular-weight tristeza 1 (LMT1). plos.orgnih.gov Research has revealed a specific interaction between the viral p33 protein and this viral lncRNA. researchgate.netnih.govresearchgate.net This interaction is noteworthy because LMT1 and p33 appear to have opposing effects on the host's immune response. researchgate.netresearchgate.net
While p33 triggers host defense mechanisms like ROS production and PCD, LMT1 has been shown to counteract the host's defense response, particularly those mediated by phytohormones like salicylic (B10762653) acid. researchgate.netresearchgate.netnsf.gov The p33 protein binds to at least two distinct regions within the LMT1 RNA molecule. researchgate.netnih.gov It has been proposed that the interaction between p33 and LMT1 may be a viral strategy to modulate the host's immune response, potentially dampening the defense signaling triggered by p33 itself. researchgate.netresearchgate.net The precise biological significance of this interaction is still under investigation, but it points to a sophisticated level of regulation within the virus's infection cycle. nih.gov
Functional Roles in Viral Pathogenesis and Transmission
Influence on Virus Systemic Movement and Spread within Host
Protein p33 is a critical factor in the systemic movement and spread of certain viruses within their host plants. nih.gov Research has identified p33 as a movement-associated protein that enhances the efficiency of the virus's systemic translocation. nih.govresearchgate.net While not always essential for systemic infection in all hosts, its presence significantly influences the speed and success of viral spread to distal parts of the plant. nih.govmdpi.com
Studies involving Citrus tristeza virus (CTV) have demonstrated that the deletion of the p33 gene can lead to a delay in the development of systemic infection. nih.gov For example, in experimental inoculations of Nicotiana benthamiana and citrus hosts, CTV variants lacking the p33 gene showed a reduced efficiency in establishing a systemic presence compared to the wild-type virus. nih.govresearchgate.net This suggests that p33 facilitates the long-distance transport of the virus through the plant's vascular system, likely the phloem. mdpi.comnih.gov The protein is thought to act as a noncanonical viral movement protein, mediating specific interactions within certain hosts to enable successful long-distance movement. apsnet.org The localization of p33 to membranes is believed to be associated with its function in virus translocation. nih.gov
Table 1: Impact of p33 Deletion on CTV Systemic Spread
| Host Plant | CTV Variant | Observation | Reference |
|---|---|---|---|
| Nicotiana benthamiana | CTV-GFP:Δp33 | Delayed systemic spread compared to wild-type CTV-GFP. | nih.gov |
| Citrus macrophylla | CTV-GFP:Δp33 | Lower infection index at early stages post-inoculation compared to wild-type. | researchgate.net |
Determinant of Host Range Specificity (e.g., in CTV)
The p33 protein plays a significant role in determining the host range of Citrus tristeza virus (CTV). mdpi.comapsnet.org While CTV can infect a variety of citrus species, the p33 gene, along with other non-conserved genes like p18 and p13, is not essential for infection in all of them. mdpi.comnih.gov However, these genes are required in different combinations for the systemic infection of specific citrus hosts, effectively extending the virus's host range. mdpi.comnih.gov
Research has specifically shown that the p33 gene is necessary for the systemic infection of sour orange (Citrus aurantium) and lemon (Citrus limon) trees. mdpi.comnih.gov In other hosts, p33 can have redundant functions with other viral proteins. For instance, either p33 or p13 is sufficient for the systemic infection of calamondin, and either p33 or p18 is sufficient for grapefruit. mdpi.comnih.gov This suggests that the p33 protein is involved in specific interactions with host factors in certain citrus species, which are crucial for a successful systemic infection. nih.gov The ability of p33 to associate with membranes is a key feature that confers the virus the capacity to infect an extended range of hosts. creative-diagnostics.com
Table 2: Requirement of p33 for Systemic Infection in Different Citrus Hosts
| Host Species | p33 Requirement for Systemic Infection | Reference |
|---|---|---|
| Sour Orange (Citrus aurantium) | Required | mdpi.comnih.gov |
| Lemon (Citrus limon) | Required | mdpi.comnih.gov |
| Grapefruit | Sufficient (redundant with p18) | mdpi.comnih.gov |
| Calamondin | Sufficient (redundant with p13) | mdpi.com |
| Citrus macrophylla | Not Required | mdpi.com |
| Mexican Lime | Not Required | mdpi.com |
Contribution to Aphid Transmission Efficiency (e.g., in CTV)
The p33 protein has been identified as a key component in the efficient transmission of Citrus tristeza virus (CTV) by its primary vector, the brown citrus aphid (Aphis (Toxoptera) citricidus). bohrium.comnih.govnih.gov While CTV transmission is a complex process involving multiple viral proteins, p33 has been shown to significantly influence the transmission rate. bohrium.comresearchgate.netdntb.gov.ua
In a study involving different CTV strains with varying levels of aphid transmissibility, the role of p33 was directly assessed. bohrium.comnih.gov Researchers found that substituting the p33 gene from a poorly transmitted CTV strain (T36, with a transmission rate of 1.5%) with the p33 gene from a highly transmitted strain (T68) resulted in a dramatic increase in the transmission rate of the modified T36 virus to 17.8%. bohrium.comnih.govnih.gov This demonstrates that p33 is a critical determinant of aphid transmission efficiency. nih.govresearchgate.net Although the precise mechanism is still under investigation, these findings highlight the importance of the p33 protein in the virus-vector interaction, which is essential for the spread of CTV in citrus groves. bohrium.com
Table 3: Effect of p33 Gene Substitution on CTV Aphid Transmission Rate
| Original CTV Strain | Modification | Original Transmission Rate (%) | New Transmission Rate (%) | Reference |
|---|---|---|---|---|
| T36 (poorly transmitted) | Substituted p33 gene with that of T68 strain (highly transmitted) | 1.5 | 17.8 | bohrium.comnih.govnih.gov |
| T36 | Replacement of 5'-end with that of T68-1 isolate (highly transmitted) | 1.5 | 23.0 | bohrium.comnih.gov |
Role in Superinfection Exclusion (e.g., in CTV)
This compound is a crucial viral factor required for superinfection exclusion (SIE) in Citrus tristeza virus (CTV). nih.govasm.org SIE is a phenomenon where an established viral infection prevents a subsequent infection by the same or a closely related virus. nih.govasm.orgasm.org In CTV, this process is highly specific, occurring only between isolates of the same strain. asm.org
Research has demonstrated that the p33 protein mediates SIE at the whole-organism level. nih.gov When a host is infected with a CTV mutant that lacks a functional p33 protein, the virus loses its ability to exclude a secondary infection by a homologous virus. nih.govasm.org Interestingly, while p33 is essential for systemic exclusion, it does not appear to be required for exclusion at the individual cellular level, suggesting that CTV employs at least two distinct mechanisms for SIE. nih.gov The function of p33 in SIE is also homology-dependent; a p33 protein from a different CTV strain cannot confer the exclusion ability against that heterologous strain. asm.org This indicates a precise interaction between p33 and other viral or host factors in mediating this protective effect. asm.orgmdpi.com
Impact on Disease Symptoms and Pathogenicity
The p33 protein of Citrus tristeza virus (CTV) acts as a viral effector that can significantly influence disease symptoms and pathogenicity by modulating the host's immune response. nih.govapsnet.orgcreative-diagnostics.com The expression of p33 has been linked to the induction of host defense mechanisms, including the accumulation of reactive oxygen species (ROS) and programmed cell death. nih.govresearchgate.net
Infection with wild-type CTV in hosts like Nicotiana benthamiana triggers a ROS burst. nih.gov However, when the p33 gene is deleted from the virus, there is a significant decrease in ROS production. nih.gov This reduction in the host's defense response allows the mutant virus to spread beyond its normal phloem-limited confinement and invade immature xylem cells, leading to abnormal vascular system differentiation. nih.gov This suggests that the host plant recognizes p33, which in turn activates an immune response that restricts the virus to the phloem and minimizes the severity of the disease syndrome. nih.gov Therefore, p33 negatively affects viral pathogenicity by eliciting a host defense response. nih.govcreative-diagnostics.com Minor variations in the p33 gene, in conjunction with other genes like p23 and Orf1a, have been associated with symptomless reactions in sensitive hosts like sour orange. mdpi.com
Advanced Methodologies for Investigating Viral P33
Genetic Approaches
Genetic manipulation provides a powerful toolkit for understanding the in vivo roles of viral proteins. By altering the genetic blueprint of the virus, scientists can observe the resulting effects on the viral life cycle and host interaction, thereby deducing the function of the protein under investigation.
Gene Knockout and Complementation Studies
Gene knockout strategies involve the targeted deletion or disruption of the gene encoding the p33 protein from the viral genome. The resulting knockout virus is then used to infect host plants or cells, and the pathogenic outcomes are compared to those of the wild-type virus. For instance, in studies involving Citrus tristeza virus (CTV), deletion of the p33 open reading frame led to a significant decrease in the production of reactive oxygen species (ROS) in the host plant. nih.gov This knockout mutant also exhibited altered tissue tropism, invading immature xylem tracheid cells, a deviation from the typical phloem-limited distribution of the wild-type virus. nih.gov
Complementation studies are subsequently performed to confirm that the observed phenotypic changes are indeed due to the absence of the p33 protein. plos.org In these experiments, the p33 gene is reintroduced into the host system, either in cis (within the viral genome) or in trans (from a separate genetic construct), that has been infected with the knockout virus. plos.org Restoration of the wild-type phenotype upon reintroduction of the p33 gene provides strong evidence for its specific function. plos.org For example, when the p33 gene was expressed in trans in plants infected with the ac109 knockout baculovirus, a productive infection was rescued, demonstrating the essential role of the protein. plos.org
Site-Directed Mutagenesis for Structure-Function Relationships
Site-directed mutagenesis is a precise technique used to introduce specific changes to the amino acid sequence of the p33 protein. bioinnovatise.comtwistbioscience.com This method allows researchers to investigate the importance of individual amino acids or entire domains for the protein's function. mdpi.com By creating specific point mutations, insertions, or deletions, scientists can systematically map the functional sites of the p33 protein. bioinnovatise.com
For example, in studies of the Tomato bushy stunt virus (TBSV), site-directed mutagenesis was employed to identify critical amino acid residues within the interaction domain between the p33 and p92 replication proteins. nih.gov These mutations were shown to be essential for viral replication and the assembly of the replicase complex. nih.gov Similarly, mutagenesis of the N-terminus of the CTV p33 protein revealed its involvement in interactions with multiple viral protein partners. apsnet.org This approach has been instrumental in understanding the structure-function relationships of p33, linking specific protein regions to distinct biological activities such as protein-protein interactions and replicase assembly. twistbioscience.comnih.gov
Biochemical and Biophysical Techniques
Biochemical and biophysical techniques provide in vitro and in vivo insights into the molecular mechanisms of p33 function, complementing the genetic approaches by allowing for the direct examination of protein interactions and activities.
Protein Expression and Purification Strategies
To study the p33 protein in vitro, it is first necessary to produce and isolate it in a pure form. This is typically achieved by cloning the p33 gene into an expression vector, which is then introduced into a host system, such as Escherichia coli or insect cells, for large-scale protein production. asm.orggoogle.com The recombinant p33 protein is often engineered with an affinity tag, such as a maltose-binding protein (MBP) or a glutathione (B108866) S-transferase (GST) tag, to facilitate its purification from the host cell lysate using affinity chromatography. asm.orgresearchgate.net
For instance, MBP-tagged TBSV p33 proteins have been expressed in E. coli and purified for use in various assays. asm.org Similarly, GST-tagged CTV p33 has been purified to study its interaction with viral RNA. researchgate.net The purity and integrity of the purified protein are typically assessed by SDS-PAGE and Western blotting. researchgate.net
In Vitro Binding Assays (e.g., Electrophoretic Mobility Shift Assay - EMSA)
The Electrophoretic Mobility Shift Assay (EMSA) is a widely used in vitro technique to study protein-nucleic acid interactions. asm.orgasm.org In this assay, a purified p33 protein is incubated with a labeled RNA probe corresponding to a specific region of the viral genome. asm.org If the protein binds to the RNA, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe, causing a "shift" in the band's position. asm.org
EMSA has been crucial in demonstrating the RNA-binding activity of p33 from TBSV. asm.orgasm.org These studies have shown that p33 can directly bind to viral RNA and that this interaction can be influenced by other cellular factors. asm.orgasm.org For example, the presence of certain phospholipids (B1166683) was found to stimulate the binding of p33 to the viral RNA. asm.org The specificity of this interaction can be further investigated through competition assays, where unlabeled RNA is used to compete for binding with the labeled probe. frontiersin.org
Co-immunoprecipitation (Co-IP)
Co-immunoprecipitation (Co-IP) is a powerful technique used to identify protein-protein interactions in vivo. apsnet.orgnih.gov This method involves using an antibody to capture a specific protein (the "bait," in this case, p33) from a cell lysate. If other proteins are bound to the bait protein, they will also be pulled down and can be subsequently identified by Western blotting. apsnet.org
Co-IP has been instrumental in identifying the interaction partners of CTV p33. apsnet.orgresearchgate.net These studies have demonstrated that p33 interacts with several other viral proteins, including the major coat protein (CP), p20, and p23. apsnet.orgapsnet.orgresearchgate.net Furthermore, Co-IP experiments have shown that p33 can self-interact, forming homodimers or oligomers. nih.gov These interactions are often crucial for the assembly of functional viral complexes and for carrying out various stages of the viral life cycle. apsnet.org
Table of Research Findings for Viral p33
| Methodology | Virus | Key Finding | Reference |
|---|---|---|---|
| Gene Knockout | Citrus tristeza virus (CTV) | Deletion of p33 reduced reactive oxygen species (ROS) production and altered viral tissue tropism. | nih.gov |
| Site-Directed Mutagenesis | Tomato bushy stunt virus (TBSV) | Identified critical amino acid residues in the p33-p92 interaction domain essential for replicase assembly. | nih.gov |
| Protein Expression and Purification | Tomato bushy stunt virus (TBSV) | Successfully expressed and purified MBP-tagged p33 for in vitro assays. | asm.org |
| Electrophoretic Mobility Shift Assay (EMSA) | Tomato bushy stunt virus (TBSV) | Demonstrated that phospholipids can stimulate the binding of p33 to viral RNA. | asm.org |
| Co-immunoprecipitation (Co-IP) | Citrus tristeza virus (CTV) | Showed that p33 interacts with viral proteins CP, p20, and p23, and also self-interacts. | apsnet.orgnih.govapsnet.orgresearchgate.net |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the heat changes that occur during biomolecular interactions. This method allows for the direct determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a protein and its ligand in a single experiment.
In the context of the viral protein p33, ITC can be employed to quantitatively characterize its binding to various ligands, including other proteins, nucleic acids, and small molecules. For instance, studies on the interaction between the Respiratory Syncytial Virus (RSV) P protein and the N-RNA complex have utilized ITC to determine binding affinities and stoichiometries. Such thermodynamic data provides a comprehensive understanding of the forces driving the interaction. While specific ITC data for p33 binding is not extensively detailed in the provided results, the principles of the technique are broadly applicable to studying its interactions. The binding of the HIV viral coat glycoprotein (B1211001) gp120 to CD4 receptors, for example, was characterized by a favorable binding enthalpy, indicating significant hydrogen bonding and van der Waals interactions, though offset by a large unfavorable entropy change. This level of detailed thermodynamic insight is what ITC can offer for understanding p33's functions.
Table 1: Representative Thermodynamic Data from ITC Analysis of Viral Protein Interactions
| Interacting Partners | Binding Affinity (KD) | Stoichiometry (N) | Enthalpy (ΔH) | Entropy (TΔS) | Reference |
|---|---|---|---|---|---|
| RSV P protein and N-RNA | ~60 µM | 2 N protomers per P tetramer | Not specified | Not specified | |
| HIV gp120 and CD4 | 2 x 108 M-1 | Not specified | ~ -63 kcal/mol | Large and unfavorable |
Cell Biology and Imaging Techniques
Fluorescence Microscopy and Live-Cell Imaging (e.g., GFP-tagging, Bimolecular Fluorescence Complementation - BiFC)
Fluorescence microscopy and live-cell imaging are indispensable tools for studying the subcellular localization and dynamics of viral proteins like p33. Genetically encoded fluorescent tags, such as Green Fluorescent Protein (GFP), allow for the visualization of proteins within living cells without the need for destructive fixation methods.
GFP-tagging has been extensively used to track p33. Studies have shown that GFP-tagged p33 (GFP:p33) localizes to the plasma membrane and cytoplasmic vesicular bodies in plant cells. In yeast cells, GFP-tagged p33 from Tomato bushy stunt virus (TBSV) has been observed to colocalize with peroxisomal markers, indicating that these organelles are the sites of viral replication. Confocal microscopy of cells expressing p33-GFP has revealed its presence in large replication organelle-like structures. The use of multifunctional GFP (mfGFP) tags, which combine fluorescent properties with affinity tags, further expands the utility of this approach, enabling live-cell imaging, protein isolation, and immunological detection with a single construct.
Bimolecular Fluorescence Complementation (BiFC) is a powerful technique to visualize direct protein-protein interactions in vivo. This assay is based on the principle that two non-fluorescent fragments of a fluorescent protein can reconstitute a functional fluorophore when brought into close proximity by the interaction of two proteins fused to these fragments. BiFC has been used to confirm the interaction between the p33 replication protein and various host and viral proteins. For example, the interaction between p33 and the Arabidopsis Rab5B protein has been demonstrated in plant leaves using BiFC, occurring within the replication compartment. Similarly, BiFC assays have revealed interactions between p33 and glycolytic enzymes within viral replication organelles.
Table 2: Applications of Fluorescence Microscopy in p33 Research
| Technique | Protein(s) of Interest | Key Finding | Organism/Cell Type | Reference |
|---|---|---|---|---|
| GFP-tagging | p33 | Localization to plasma membrane and cytoplasmic vesicles. | Nicotiana benthamiana | |
| GFP-tagging | TBSV p33 | Colocalization with peroxisomal markers. | Yeast | |
| BiFC | p33 and AtRab5B | Interaction occurs in the replication compartment. | Nicotiana benthamiana | |
| BiFC | p33 and Pgk1/PK1 | Interaction within viral replication organelles. | Nicotiana benthamiana |
Electron Microscopy for Ultrastructural Analysis of Replication Sites
Electron microscopy (EM) provides high-resolution images of the cellular ultrastructure, revealing the detailed architecture of viral replication sites induced by proteins like p33. Transmission electron microscopy (TEM) of thin sections from infected cells has been a standard method to study the intracellular aspects of viral life cycles.
Studies using TEM have shown that the TBSV p33 replication protein is localized within multivesicular bodies (MVBs) and the endoplasmic reticulum (ER). Advanced techniques like metal-tagging transmission electron microscopy (METTEM) have been used to visualize the three-dimensional organization of p33 molecules within the replication compartment. In these studies, p33 fused to metallothionein (B12644479) forms gold nanoclusters, allowing for precise localization within stacked ER membranes and MVBs. This approach has revealed that p33 molecules are densely packed inside MVB-like structures, which are the primary sites of viral RNA replication. These detailed ultrastructural analyses have been crucial in understanding how p33 remodels host cell membranes to create specialized viral replication factories.
Systems Biology Approaches
Proteomics and Interactome Mapping
Proteomics and interactome mapping are systems-level approaches used to identify the full complement of proteins (proteome) and their interaction networks (interactome) associated with a biological process, such as viral infection. Mass spectrometry (MS)-based methods are central to these studies, allowing for the identification of proteins that co-purify with a protein of interest.
Affinity purification coupled with mass spectrometry (AP-MS) has been a key technique to map the interactome of viral proteins, including p33. In this approach, a tagged version of the viral protein is expressed in cells, and protein complexes containing the tagged protein are isolated and their components identified by MS. For example, a proteomic screen using the membrane yeast two-hybrid (MYTH) system identified 19 host protein binding partners for the Tombusvirus p33 protein, including the E2 ubiquitin-conjugating enzyme Cdc34p, which was subsequently shown to be required for viral replication. Proteomic analyses have also revealed that the Citrus Tristeza Virus (CTV) p33 protein interacts with multiple viral partners. Furthermore, proteomics has been used to identify numerous host factors, including glycolytic enzymes, that are recruited to viral replication organelles by p33. These studies provide a global view of the cellular machinery hijacked by p33 to facilitate viral replication.
Table 3: Selected p33 Interacting Proteins Identified by Proteomics
| p33 Type | Interacting Protein | Host/Viral | Functional Class | Method | Reference |
|---|---|---|---|---|---|
| Tombusvirus p33 | Cdc34p | Host | Ubiquitin-conjugating enzyme | MYTH |
Future Directions in Viral P33 Research
Elucidation of Atomic-Resolution Structures for Viral p33 and its Complexes
Determining the atomic-resolution structures of viral p33, both in isolation and in complex with viral and host factors, is a crucial future direction. While crystal structures of baculovirus P33 have been resolved, revealing a unique dimeric structure containing an FAD binding pocket and an active site CXXC motif, detailed structural information for p33 from other viruses like tombusviruses and CTV is less comprehensive asm.org. Gaining high-resolution structural insights is essential for understanding the molecular basis of p33 function, including its enzymatic activity as a sulfhydryl oxidase in baculoviruses and its roles as an RNA chaperone and membrane-associated protein in tombusviruses asm.orgnih.gov.
Future studies should focus on employing advanced structural techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography to determine the structures of p33 from a wider range of viruses. Of particular interest are the structures of p33 in complex with:
Viral RNA, to understand how p33 specifically binds to internal replication elements and recruits viral RNA for replication, as observed in tombusviruses nih.govasm.org.
Viral protein partners, such as the RNA-dependent RNA polymerase (RdRp) in tombusviruses or CP, P20, and P23 in CTV, to elucidate the assembly and function of viral replication complexes and other protein assemblies nih.govapsnet.org.
Key host factors that p33 interacts with and co-opts, which will provide insights into the molecular interfaces and mechanisms of host manipulation.
Such structural data will provide a fundamental framework for understanding p33's diverse functions and will be invaluable for rational antiviral drug design.
Comprehensive Understanding of p33-Host Factor Co-option Mechanisms
A significant area for future research involves fully unraveling the complex mechanisms by which viral p33 proteins interact with and co-opt host cellular factors to facilitate the viral life cycle. Research has shown that p33 interacts with a multitude of host proteins across different virus systems. For instance, tombusvirus p33 interacts with approximately 100 cellular proteins and subcellular membranes, playing a role in the formation of viral replication organelles (VROs) nih.govnih.gov. These interactions involve co-option of host machinery, including the ESCRT pathway (via Vps23p), the proteasomal Rpn11, Rab7 small GTPase, the retromer complex, the actin network, cyclophilins, VAP, ORPs, and sterols nih.govnih.govplos.orgresearchgate.netfrontiersin.orgnih.govnsf.govnih.gov. In CTV, p33 interacts with the host miraculin-like protein 2 (MLP2), which can trigger host defense responses researchgate.netcreative-diagnostics.com.
Future studies should aim to:
Systematically identify and validate all host factors that interact with p33 in various viral contexts using advanced proteomic and genetic screening methods.
Characterize the precise binding sites and affinities between p33 and its host partners.
Determine the functional consequences of these interactions on both viral replication and host cellular processes. This includes understanding how p33-mediated co-option of host factors contributes to VRO formation, viral RNA synthesis, protein trafficking, and evasion or manipulation of host defense pathways.
Investigate the dynamic nature of p33-host factor interactions throughout the infection cycle and how post-translational modifications of p33, such as ubiquitination observed in tombusviruses, influence these interactions and regulate viral replication nih.gov.
Explore how p33 from different viruses has evolved to interact with specific host factors, contributing to host specificity and pathogenicity.
Understanding these intricate co-option mechanisms at a molecular level is critical for identifying vulnerabilities in the virus-host interaction network.
Development of Antiviral Strategies Targeting Viral p33 Function
Given the essential and multifaceted roles of p33 in the life cycles of various viruses, it represents a promising target for the development of novel antiviral strategies. Current research highlights the potential of targeting p33 or its interactions with host factors. For example, controlling cellular Rab7 activities, which are usurped by tombusvirus p33, is suggested as a potential antiviral target nih.gov. Similarly, interfering with the formation of condensate substructures within tombusvirus VROs, which are induced and connected by p33, might offer new antiviral approaches researchgate.net.
Future directions in developing antiviral strategies targeting viral p33 include:
Inhibitor Development: Designing and screening for small molecules or peptides that can directly inhibit p33's enzymatic activity (e.g., sulfhydryl oxidase activity in baculoviruses) or disrupt critical protein-protein or protein-RNA interactions mediated by p33 asm.org.
Disrupting p33-Host Factor Interactions: Developing strategies to specifically block the interaction between p33 and essential host factors required for viral replication and VRO formation. This could involve designing molecules that mimic host factor binding sites on p33 or vice versa.
Targeting p33-Mediated Membrane Remodeling: Investigating ways to interfere with p33's ability to induce and modify cellular membranes for the formation of VROs.
Leveraging Host Defense Pathways: Exploring how understanding p33's interaction with host defense mechanisms, such as the triggering of MLP2-mediated responses by CTV p33, can be exploited to enhance host resistance researchgate.netcreative-diagnostics.com. This could involve genetic engineering of host organisms to bolster these defense pathways or using molecules that mimic or enhance the effect of host restriction factors that interact with p33, such as cyclophilins frontiersin.orgnih.gov.
Developing p33-Based Diagnostics and Therapeutics: While the focus is on the compound itself, understanding p33's role could indirectly contribute to developing diagnostic tools or even novel therapeutic approaches like dominant-negative mutants of p33 or host factors.
The development of antiviral strategies targeting p33 requires a deep understanding of its structure, function, and interactions, emphasizing the interconnectedness of the research directions outlined above.
Compound Names and PubChem CIDs
Q & A
Q. What is the primary function of p33 in tombusvirus replication?
p33 is an auxiliary replication protein essential for recruiting viral RNA to peroxisomal membranes and facilitating the assembly of the viral replicase complex (VRC) with p92, the RNA-dependent RNA polymerase (RdRp). p33's RNA chaperone activity enables structural rearrangements of viral RNA, ensuring template selection and initiation of replication .
Q. How can researchers experimentally determine the RNA-binding properties of p33?
Key methodologies include:
- Gel mobility shift assays : To assess binding affinity to viral vs. non-viral RNA sequences .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., dissociation constants) for single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA) .
- Competition assays : Use unlabeled RNA to determine sequence specificity (e.g., higher affinity for TBSV-derived RNA) .
Q. What experimental systems are used to study p33-dependent viral replication?
- Yeast (Saccharomyces cerevisiae) : A model host for tombusvirus replication, enabling genetic screens (e.g., single-gene deletion strains) and high-throughput analysis of p33 mutants .
- Plant protoplasts : For validating findings in a native host .
Advanced Research Questions
Q. How do post-translational modifications (PTMs) of p33 regulate its function in viral replication?
- Ubiquitination : Mono-/bi-ubiquitination at lysines 70 and 76 (K70/K76) enhances p33 interaction with the host ESCRT-I protein Vps23p, critical for membrane remodeling and VRC assembly. Mutating these sites reduces replication efficiency by 70% in yeast .
- Methodological insights :
- Ubiquitin-mimicking chimeras: To bypass endogenous ubiquitination and test effects on replication .
- Co-immunoprecipitation (Co-IP): Validates interactions between p33 mutants and Vps23p .
Q. What host proteins interact with p33, and how do they influence replicase activity?
- Hsp70 (Ssa1p) : A molecular chaperone integral to the VRC. Overexpression of Ssa1p enhances viral RNA replication 3-fold, while deletion strains reduce replication by 75% .
- Vps23p (ESCRT-I) : Facilitates membrane curvature for VRC formation. Binding requires both ubiquitinated p33 and a "late-domain-like" PSVP motif .
- Approaches :
Q. How does p33 coordinate interactions with other viral proteins during infection?
In Citrus tristeza virus (CTV), p33 interacts with CP (coat protein), p20, and p23 via its N-terminal domain, relocalizing these proteins to membraneous replication factories. These interactions are critical for expanding host range .
- Key techniques :
Addressing Data Contradictions
Q. How can discrepancies between p33 stability and functional data be resolved?
While mutations in ubiquitination sites (e.g., K70R/K76R) do not alter p33 stability (as shown by Western blotting in yeast ), they impair replication by disrupting Vps23p binding . Researchers must distinguish between protein stability and functional competence using:
Q. Why do conflicting results arise when studying the RPR motif's role in RNA binding?
The arginine/proline-rich (RPR) motif is essential for RNA binding, but its exact role varies between p33 and p92:
- In p33, RPR mutations reduce RNA binding by 90% and block DI RNA recombination .
- In p92, additional RNA-binding domains (similar to HCV NS5B) may compensate for RPR defects .
- Resolution : Use domain-swapping experiments to dissect overlapping functions in chimeric proteins .
Methodological Best Practices
Q. What controls are critical when analyzing p33 ubiquitination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
